REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH2:9][CH:8]([N:13]1[CH2:18][CH2:17][N:16]([C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=3[CH3:25])[CH2:15][CH2:14]1)[CH2:7][CH2:6]2>Br>[OH:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH2:9][CH:8]([N:13]1[CH2:14][CH2:15][N:16]([C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=3[CH3:25])[CH2:17][CH2:18]1)[CH2:7][CH2:6]2
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Name
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1,2,3,4-tetrahydro-6-methoxy-2-[4-(2-methylphenyl)-1-piperazinyl]-naphthalene
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Quantity
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10 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C2CCC(CC2=CC1)N1CCN(CC1)C1=C(C=CC=C1)C
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
|
Br
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
refluxed under a nitrogen atmosphere for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The hydrogen bromide is finally evaporated off
|
Type
|
CUSTOM
|
Details
|
recrystallised from acetonitrile
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C2CCC(CC2=CC1)N1CCN(CC1)C1=C(C=CC=C1)C
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |